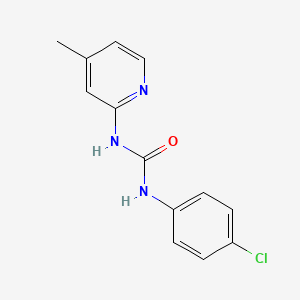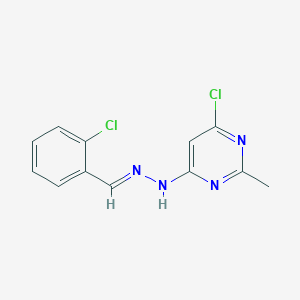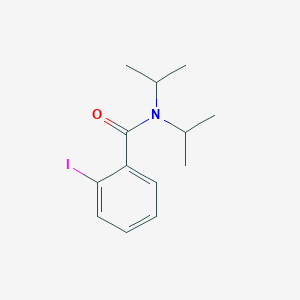
1-cycloheptyl-4-(4-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cycloheptyl-4-(4-methylphenyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. TFMPP is known to produce mild euphoric effects, altered perception, and heightened sensory experiences. In recent years, TFMPP has gained attention in the scientific community for its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-cycloheptyl-4-(4-methylphenyl)piperazine is not fully understood, but it is known to act on the serotonergic system in the brain. 1-cycloheptyl-4-(4-methylphenyl)piperazine is a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and perception. 1-cycloheptyl-4-(4-methylphenyl)piperazine may also affect other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-cycloheptyl-4-(4-methylphenyl)piperazine has been shown to produce a range of biochemical and physiological effects in humans and animals. These effects include changes in heart rate, blood pressure, body temperature, and respiration. 1-cycloheptyl-4-(4-methylphenyl)piperazine can also cause changes in mood, perception, and behavior. In high doses, 1-cycloheptyl-4-(4-methylphenyl)piperazine can produce hallucinations, seizures, and other adverse effects.
実験室実験の利点と制限
1-cycloheptyl-4-(4-methylphenyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. 1-cycloheptyl-4-(4-methylphenyl)piperazine is also relatively stable and can be stored for long periods of time. However, 1-cycloheptyl-4-(4-methylphenyl)piperazine has several limitations for use in laboratory experiments. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects. 1-cycloheptyl-4-(4-methylphenyl)piperazine also has a complex mechanism of action, which makes it difficult to study in isolation.
将来の方向性
There are several future directions for research on 1-cycloheptyl-4-(4-methylphenyl)piperazine. One area of interest is the development of new therapeutic applications for 1-cycloheptyl-4-(4-methylphenyl)piperazine, particularly in the treatment of inflammatory bowel disease and cancer. Another area of interest is the development of new drugs that target the serotonergic system, based on the structure and mechanism of action of 1-cycloheptyl-4-(4-methylphenyl)piperazine. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-cycloheptyl-4-(4-methylphenyl)piperazine, particularly at the molecular level.
合成法
1-cycloheptyl-4-(4-methylphenyl)piperazine can be synthesized through a multi-step process involving the reaction of cycloheptylamine with 4-methylbenzyl chloride in the presence of sodium hydroxide. The resulting intermediate is then reacted with piperazine to yield 1-cycloheptyl-4-(4-methylphenyl)piperazine. The purity of the final product can be increased through recrystallization and chromatography.
科学的研究の応用
1-cycloheptyl-4-(4-methylphenyl)piperazine has been studied for its potential therapeutic applications in the treatment of various medical conditions. One study found that 1-cycloheptyl-4-(4-methylphenyl)piperazine has anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease. Another study found that 1-cycloheptyl-4-(4-methylphenyl)piperazine can inhibit the growth of cancer cells and may be a potential anticancer agent.
特性
IUPAC Name |
1-cycloheptyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-16-8-10-18(11-9-16)20-14-12-19(13-15-20)17-6-4-2-3-5-7-17/h8-11,17H,2-7,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCLOLMDJZGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5790465.png)
![6-ethyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5790480.png)
![4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzamide](/img/structure/B5790481.png)
![ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
![2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5790486.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)

![2-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]hydrazinecarboximidamide nitrate](/img/structure/B5790533.png)
![N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)
